Cas no 1448125-89-0 ((6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone)

(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone 化学的及び物理的性質
名前と識別子
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- (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- (6-methoxy-1H-indol-2-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
- AKOS024572173
- F6477-0544
- 1448125-89-0
- 6-METHOXY-2-{4-[4-(THIOPHEN-3-YL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}-1H-INDOLE
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- インチ: 1S/C21H20N4O2S2/c1-27-16-3-2-14-10-18(22-17(14)11-16)20(26)24-5-7-25(8-6-24)21-23-19(13-29-21)15-4-9-28-12-15/h2-4,9-13,22H,5-8H2,1H3
- InChIKey: JOMAKCYRJPQLMW-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2=CSC=C2)N=C1N1CCN(C(C2=CC3C=CC(=CC=3N2)OC)=O)CC1
計算された属性
- せいみつぶんしりょう: 424.10276824g/mol
- どういたいしつりょう: 424.10276824g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 589
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6477-0544-10μmol |
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |
1448125-89-0 | 90%+ | 10μl |
$69.0 | 2023-05-20 | |
Life Chemicals | F6477-0544-30mg |
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |
1448125-89-0 | 90%+ | 30mg |
$119.0 | 2023-05-20 | |
Life Chemicals | F6477-0544-50mg |
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |
1448125-89-0 | 90%+ | 50mg |
$160.0 | 2023-05-20 | |
Life Chemicals | F6477-0544-100mg |
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |
1448125-89-0 | 90%+ | 100mg |
$248.0 | 2023-05-20 | |
Life Chemicals | F6477-0544-10mg |
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |
1448125-89-0 | 90%+ | 10mg |
$79.0 | 2023-05-20 | |
Life Chemicals | F6477-0544-2μmol |
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |
1448125-89-0 | 90%+ | 2μl |
$57.0 | 2023-05-20 | |
Life Chemicals | F6477-0544-3mg |
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |
1448125-89-0 | 90%+ | 3mg |
$63.0 | 2023-05-20 | |
Life Chemicals | F6477-0544-20μmol |
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |
1448125-89-0 | 90%+ | 20μl |
$79.0 | 2023-05-20 | |
Life Chemicals | F6477-0544-75mg |
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |
1448125-89-0 | 90%+ | 75mg |
$208.0 | 2023-05-20 | |
Life Chemicals | F6477-0544-25mg |
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |
1448125-89-0 | 90%+ | 25mg |
$109.0 | 2023-05-20 |
(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanoneに関する追加情報
Introduction to (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone and Its Applications in Modern Chemical Biology
The compound with the CAS number 1448125-89-0 is a sophisticated organic molecule that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. The molecular structure of this compound, specifically the presence of a (6-methoxy-1H-indol-2-yl) moiety linked to a (4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone backbone, suggests a rich chemical diversity that can be exploited for various pharmacological applications.
In recent years, there has been a surge in research focusing on indole derivatives and their derivatives due to their demonstrated efficacy in modulating various biological pathways. The indole ring, a core structural unit in numerous bioactive molecules, is known for its ability to interact with biological targets such as enzymes and receptors. The methoxy group at the 6-position of the indole ring further enhances its pharmacological profile by influencing electronic properties and metabolic stability.
The piperazine moiety in the compound's structure is another key feature that contributes to its potential biological activity. Piperazines are widely recognized for their role as pharmacophores in drug design, particularly due to their ability to form hydrogen bonds and interact with biological targets. The presence of a thiophene ring in the piperazine part of the molecule adds another layer of complexity, potentially enhancing binding affinity and selectivity.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry, particularly for their anti-inflammatory, antimicrobial, and anticancer properties. The integration of a thiazole ring with a piperazine scaffold in this compound suggests that it may exhibit similar therapeutic effects. Moreover, the thiophene moiety attached to the thiazole ring further expands the structural diversity, which could be crucial for achieving high specificity in drug interactions.
The combination of these structural elements—indole, methoxy group, piperazine, thiophene, and thiazole—makes this compound a promising candidate for further investigation in drug discovery. The molecular framework suggests potential interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.
One of the most exciting aspects of this compound is its potential as a scaffold for developing novel therapeutic agents. The versatility of its structure allows for modifications at multiple sites, enabling researchers to fine-tune its pharmacological properties. For instance, substituents can be introduced at different positions on the indole ring or the piperazine moiety to enhance solubility, bioavailability, or target specificity.
In addition to its structural diversity, this compound also benefits from the growing body of knowledge about indole derivatives. Numerous studies have demonstrated the therapeutic potential of indole-based compounds in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. By leveraging this existing knowledge, researchers can accelerate the development process and potentially identify new therapeutic applications for this compound.
The synthesis of such complex molecules requires sophisticated chemical techniques and methodologies. Advanced synthetic strategies are employed to construct the intricate molecular framework while maintaining high purity and yield. Techniques such as multi-step organic synthesis, cross-coupling reactions, and palladium catalysis are often utilized to achieve the desired structure efficiently.
Evaluation of the compound's biological activity is another critical aspect of its development. In vitro assays are conducted to assess interactions with target proteins and enzymes, providing insights into its potential therapeutic effects. Additionally, preclinical studies may be performed to evaluate its safety profile and pharmacokinetic properties before moving into clinical trials.
The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like this one. Molecular modeling techniques allow researchers to predict how the compound will interact with biological targets at the atomic level. These predictions can guide experimental design and help optimize the molecular structure for improved efficacy.
The growing interest in targeted therapies has also influenced research efforts focused on this compound. By designing molecules that selectively interact with specific biological targets, it may be possible to develop treatments with fewer side effects and higher efficacy. The unique structural features of this compound make it an attractive candidate for developing targeted therapies against various diseases.
In conclusion, (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone (CAS number: 1448125-89-0) represents a promising advancement in chemical biology and drug discovery. Its complex molecular structure suggests potential biological activities that warrant further investigation. By leveraging existing knowledge about indole derivatives and employing advanced synthetic techniques, researchers can explore its therapeutic potential and develop novel treatments for various diseases.
1448125-89-0 ((6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone) 関連製品
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